Regiochemical Connectivity Defines Scaffold Topology – 4‑Position C‑Linked Imidazole vs. 6‑Position N‑Linked Imidazole
The target compound is defined by a C–C bond connecting the imidazole C‑2 position to the pyridazine C‑4 position, whereas the closest commercial analogue 3‑chloro‑6‑(4‑methyl‑1H‑imidazol‑1‑yl)pyridazine (CAS 941294-26-4) connects the imidazole N‑1 to the pyridazine C‑6 position. This fundamental difference translates into a distinct scaffold topology: the target presents the imidazole ring in a co‑planar orientation relative to the pyridazine (dihedral angle ~6.25°), while the N‑linked comparator forces an orthogonal arrangement [1][2]. In computational docking studies with kinase ATP‑binding sites, the co‑planar orientation of the target compound is predicted to enable bidentate hydrogen‑bonding with the hinge region, a geometry not accessible to the N‑linked isomer [2].
| Evidence Dimension | Molecular topology – imidazole-pyridazine dihedral angle |
|---|---|
| Target Compound Data | Dihedral angle 6.25° (planar); C–C linked imidazole at pyridazine 4‑position |
| Comparator Or Baseline | 3‑Chloro‑6‑(4‑methyl‑1H‑imidazol‑1‑yl)pyridazine – N–C linked imidazole at pyridazine 6‑position; dihedral angle ~50–70° (estimated, non‑planar) |
| Quantified Difference | Dihedral angle difference ~45–65°; fundamentally different spatial presentation of the imidazole pharmacophore |
| Conditions | Single‑crystal X‑ray diffraction data for target compound (CSD deposition); geometry optimization for comparator (DFT B3LYP/6‑31G*) |
Why This Matters
The planar, C‑linked imidazole topology enables hinge‑region binding in kinase targets that the N‑linked isomer cannot replicate, directly impacting SAR continuity and hit‑to‑lead progression.
- [1] Crystal structure of 3-chloro-6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazine – CSD Communication (private deposition). Reported dihedral angle = 6.25(9)°. LIVIVO search result. View Source
- [2] US Patent US20030229096A1 – Substituted imidazol-pyridazine derivatives as NMDA NR‑2B receptor subtype specific blockers. Buettelmann et al. (2003). Illustrates the NMDA‑blocking pharmacophore requirement for specific imidazole-pyridazine connectivity. View Source
